molecular formula C4H7NO2 B073218 Homoserine lactone CAS No. 1192-20-7

Homoserine lactone

Cat. No. B073218
CAS RN: 1192-20-7
M. Wt: 101.1 g/mol
InChI Key: QJPWUUJVYOJNMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Homoserine lactone synthesis involves key enzymes known as AHL synthases, which catalyze the formation of acyl-homoserine lactones (AHLs) from acyl-acyl carrier proteins and S-adenosylmethionine (SAM) (Parsek et al., 1999). The process is highly specific and regulated, ensuring that the correct signaling molecules are produced in response to environmental stimuli.

Molecular Structure Analysis

The molecular structure of homoserine lactone consists of a homoserine lactone ring attached to an acyl chain, which can vary in length and may have additional functional groups. This variability in the acyl chain influences the specificity and function of the signaling molecule within different bacterial species. Structural studies have provided insights into the synthesis and detection mechanisms of AHLs, highlighting the importance of the lactone ring and the acyl side chain in bacterial communication (Watson et al., 2002).

Chemical Reactions and Properties

Homoserine lactones undergo specific chemical reactions that are essential for their role in quorum sensing. These include the enzymatic synthesis of AHLs and the hydrolysis of the lactone ring, which can deactivate the signaling molecule. The reaction mechanism of AHL synthesis and degradation has been elucidated through studies of AHL lactonases and synthases, providing a detailed understanding of how these molecules are produced and regulated within bacterial communities (Liao, Yu, & Himo, 2009).

Scientific Research Applications

Quantification in Bacterial Biofilms

Charlton et al. (2000) developed a sensitive method for quantifying 3-oxoacyl homoserine lactones (3-oxo AHLs), which are vital for quorum-sensing in Gram-negative bacteria. They applied this to Pseudomonas aeruginosa cultures, finding exceptionally high AHL levels in biofilms, a finding significant for understanding bacterial communication in biofilms (Charlton et al., 2000).

Antibody-Catalyzed Hydrolysis in Bacteria

Marin et al. (2007) reported the antibody-catalyzed hydrolysis of N-(3-oxo-acyl) homoserine lactone (AHL), exploring a potential avenue for blocking quorum sensing in bacteria. This study highlights the intersection of immunology and bacterial communication research (Marin et al., 2007).

Metabolism by Variovorax paradoxus

Leadbetter and Greenberg (2000) isolated a strain of Variovorax paradoxus capable of metabolizing acyl-homoserine lactones (acyl-HSLs) as sole energy and nitrogen sources. This research contributes to understanding how certain bacteria can degrade quorum-sensing signals (Leadbetter & Greenberg, 2000).

Role in Rhodobacter capsulatus Gene Transfer

Schaefer et al. (2002) found that long-chain acyl-homoserine lactones regulate gene transfer agent production in Rhodobacter capsulatus. This discovery adds a layer to our understanding of genetic exchange in bacteria mediated by quorum-sensing molecules (Schaefer et al., 2002).

Conservation in Mammalian Species

Yang et al. (2005) showed that acyl‐homoserine lactone (AHL) inactivation activity is conserved in the serum of various mammals. This finding indicates a wider biological role for AHL beyond bacterial communication (Yang et al., 2005).

Chemical Production via Bioengineering

Hong et al. (2014) presented O-Succinyl-l-homoserine (SH) as a new biochemical platform. They demonstrated its role in producing various C4 chemicals, like succinic acid and homoserine lactone, using engineered E. coli, highlighting the potential of homoserine lactone in biotechnological applications (Hong et al., 2014).

Isolation from Cattle Rumen and Swine Intestines

Yang et al. (2018) isolated and characterized bacteria from cattle rumen and swine intestines that produce acyl-homoserine lactones. This research expands our knowledge of AHL production in animal gastrointestinal tracts (Yang et al., 2018).

Degradation by Pseudomonas

Safety And Hazards

When handling Homoserine lactone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Research on Homoserine lactone is ongoing, with a focus on its role in bacterial quorum sensing . Future investigations are expected to explore the role of AHL producing epiphytes and biofilms in the life cycle of various organisms .

properties

IUPAC Name

3-aminooxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c5-3-1-2-7-4(3)6/h3H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPWUUJVYOJNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6305-38-0 (hydrobromide)
Record name Homoserine lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00862589
Record name 3-Aminooxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Homoserine lactone

CAS RN

1192-20-7
Record name Homoserine lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1192-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homoserine lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminooxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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